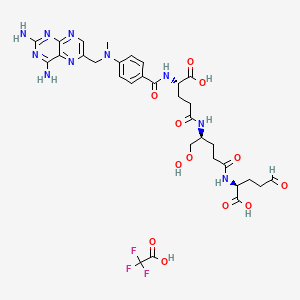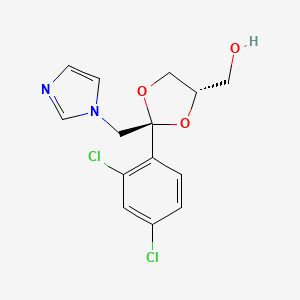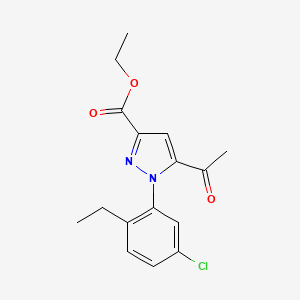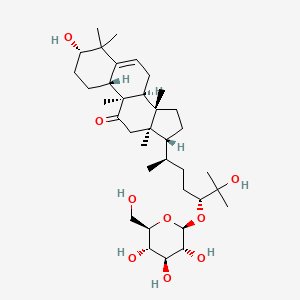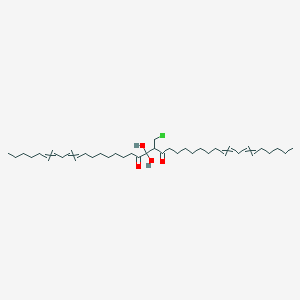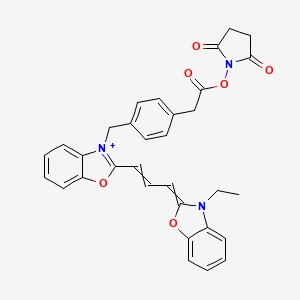
CyDye DIGE Fluor Cy 2 Cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CyDye DIGE Fluor Cy 2 Cation is a fluorescent dye used in two-dimensional difference gel electrophoresis (2D-DIGE). This compound is part of the CyDye family, which includes Cy 2, Cy 3, and Cy 5. These dyes are specifically designed for labeling proteins to detect differences in protein abundance. This compound is known for its high sensitivity, minimal signal loss, and stability across a wide pH range .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CyDye DIGE Fluor Cy 2 Cation involves the synthesis of the dye molecule followed by its conjugation to a protein or peptide. The dye is typically synthesized through a series of organic reactions, including the formation of the fluorophore core and the attachment of reactive groups that allow for protein labeling. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The dye is produced in bulk, purified, and then formulated into labeling kits for research use. The production facilities adhere to good manufacturing practices (GMP) to ensure the safety and efficacy of the product .
Analyse Chemischer Reaktionen
Types of Reactions
CyDye DIGE Fluor Cy 2 Cation primarily undergoes conjugation reactions with proteins. The dye contains reactive groups that form covalent bonds with amino acid residues, such as lysine, in the protein. This conjugation is typically achieved through nucleophilic substitution reactions .
Common Reagents and Conditions
The common reagents used in the labeling reactions include the dye itself, a buffer solution to maintain the pH, and sometimes a reducing agent to prevent oxidation. The reaction is usually carried out at low temperatures to preserve the integrity of the protein and the dye .
Major Products Formed
The major product formed from these reactions is the protein-dye conjugate. This conjugate retains the biological activity of the protein while being fluorescently labeled, allowing for its detection and quantification in various assays .
Wissenschaftliche Forschungsanwendungen
CyDye DIGE Fluor Cy 2 Cation has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and protein folding.
Biology: Employed in proteomics to analyze protein expression and post-translational modifications.
Medicine: Utilized in biomarker discovery and disease diagnostics.
Industry: Applied in quality control processes to monitor protein production and purification
Wirkmechanismus
The mechanism of action of CyDye DIGE Fluor Cy 2 Cation involves its ability to covalently bind to proteins through its reactive groups. Once conjugated, the dye emits fluorescence when excited by a specific wavelength of light. This fluorescence can be detected and quantified using imaging systems, allowing researchers to analyze protein abundance and distribution. The dye’s stability and minimal signal loss ensure accurate and reproducible results .
Vergleich Mit ähnlichen Verbindungen
CyDye DIGE Fluor Cy 2 Cation is often compared with other fluorescent dyes such as Cy 3 and Cy 5. While all three dyes are used for protein labeling, Cy 2 is unique in its emission wavelength, which allows for multiplexing with Cy 3 and Cy 5. This enables the simultaneous detection of multiple proteins in a single experiment. Other similar compounds include Alexa Fluor dyes and FITC, but CyDye DIGE Fluor dyes are preferred for their high sensitivity and minimal cross-talk between channels .
Conclusion
This compound is a versatile and highly sensitive fluorescent dye used in various scientific research applications. Its ability to label proteins with minimal signal loss and high stability makes it an invaluable tool in proteomics, biomarker discovery, and disease diagnostics. The dye’s unique properties and compatibility with other CyDye DIGE Fluor dyes allow for comprehensive and accurate protein analysis.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N3O6/c1-2-33-24-8-3-5-10-26(24)39-30(33)12-7-13-31-34(25-9-4-6-11-27(25)40-31)21-23-16-14-22(15-17-23)20-32(38)41-35-28(36)18-19-29(35)37/h3-17H,2,18-21H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVLNQHXUOBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N3O6+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
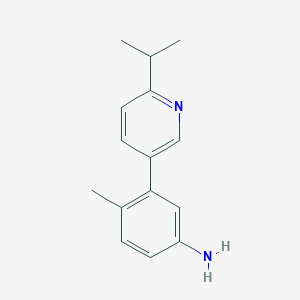
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
